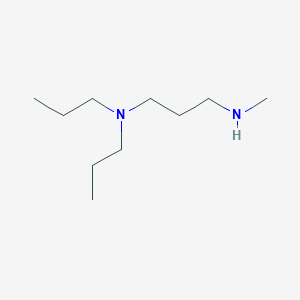

N1-Methyl-N3,N3-dipropyl-1,3-propanediamine

Description

Historical Development and Significance of Substituted 1,3-Propanediamines in Chemical Research

The field of diamine chemistry has evolved significantly, driven by the discovery of their prevalence in biological systems and their utility as versatile building blocks in synthesis. Substituted 1,3-propanediamines, a key subclass, have been central to this development.

The synthesis of diamines has progressed from classical multi-step procedures to more efficient and selective modern catalytic methods. Early methods often involved the amination of dihalides or the reduction of dinitriles, which could suffer from side reactions and limited substrate scope.

A foundational method for producing the 1,3-diaminopropane (B46017) backbone involves the reaction of acrylonitrile (B1666552) with ammonia (B1221849), followed by the hydrogenation of the resulting aminopropionitrile. This process provides the basic scaffold that can be further functionalized.

More recent advancements have focused on catalytic strategies that offer greater control and efficiency. Reductive amination, in particular, has become a cornerstone of amine synthesis. This method involves the reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced in situ to the target amine. This approach is highly versatile and can be performed in a "one-pot" fashion, making it a greener alternative to traditional alkylation with alkyl halides, as it reduces the risk of over-alkylation and the use of hazardous reagents. The development of various reducing agents, from sodium borohydride (B1222165) to catalytic hydrogenation, has further expanded the utility of this reaction. For unsymmetrical diamines like N1-Methyl-N3,N3-dipropyl-1,3-propanediamine, a stepwise approach using reductive amination or selective N-alkylation is a logical synthetic strategy.

| Methodology | Description | Key Advantages | Common Reagents/Catalysts |

|---|---|---|---|

| From Dihaloalkanes | Nucleophilic substitution with ammonia or amines. | Conceptually simple. | Ammonia, Primary/Secondary Amines |

| From Dinitriles | Reduction of a dinitrile to the corresponding diamine. | Access from carboxylic acid derivatives. | H₂, Metal catalysts (Ni, Co), LiAlH₄ |

| From Acrylonitrile | Amination followed by hydrogenation of the nitrile group. | Industrial route to 1,3-diaminopropane. | NH₃, H₂, Raney-Ni/Co |

| Reductive Amination | Reaction of a carbonyl compound with an amine, followed by reduction of the intermediate imine/enamine. | High selectivity, "one-pot" procedure, milder conditions. | NaBH₃CN, NaBH(OAc)₃, H₂/Pd/C, Ti(i-PrO)₄ |

| Asymmetric Synthesis | Enantioselective methods to produce chiral diamines. | Access to enantiopure products for pharmaceutical applications. | Chiral catalysts, enzymes (e.g., lipases). |

Polyamines are organic cations that are ubiquitous in living organisms and play critical roles in cell growth, proliferation, and differentiation. At physiological pH, their amino groups are protonated, allowing them to interact with negatively charged macromolecules such as DNA, RNA, and proteins. This ability to bind to biological targets has made polyamine scaffolds a valuable tool in molecular design, particularly in medicinal chemistry.

Synthetic polyamine analogues have been extensively developed as potential therapeutic agents. By modifying the length of the alkyl chains between nitrogen atoms or altering the substituents on the terminal nitrogens, researchers can fine-tune the biological activity of these molecules. These analogues can interfere with natural polyamine metabolism, which is often dysregulated in cancer cells, leading to antitumor effects. The polyamine transport system, which is often upregulated in cancer cells, can be exploited to deliver these cytotoxic analogues selectively into tumors.

| Application Area | Rationale for Use | Example Scaffold Modification | Reference |

|---|---|---|---|

| Antitumor Agents | Interference with polyamine metabolism in rapidly proliferating cancer cells. | Terminal alkylation (symmetrical and unsymmetrical). | |

| Antiparasitic Agents | Targeting unique polyamine pathways in parasites. | Incorporation of conformationally restricted central chains. | |

| Gene Delivery (Non-viral vectors) | Polycationic nature allows for condensation and protection of nucleic acids (DNA/RNA). | Attachment of lipophilic moieties to the polyamine backbone. | |

| Modulators of Ion Channels | Interaction with channel proteins based on charge and structure. | Varying chain length and substitution to fit specific channel pores. |

The development of N1-Methyl-N3,N3-dipropyl-1,3-propanediamine is best understood within the context of the broader academic exploration of unsymmetrically substituted polyamine analogues. While early research often focused on symmetrical analogues, it was later recognized that unsymmetrical substitution could lead to compounds with unique and potentially superior biological activities.

The synthesis of a molecule like N1-Methyl-N3,N3-dipropyl-1,3-propanediamine would logically follow from these discoveries, representing a systematic variation of the terminal substituents on a 1,3-propanediamine core. A plausible synthetic pathway could involve a stepwise alkylation of 1,3-diaminopropane. For instance, one could first perform a reductive amination with propionaldehyde (B47417) in the presence of a reducing agent to introduce the dipropyl groups, followed by a subsequent reductive amination with formaldehyde (B43269) to add the methyl group to the other terminus, with appropriate protection/deprotection steps to ensure selectivity.

Theoretical Frameworks for Diamine Chemistry

The chemical behavior of diamines is governed by fundamental principles of structure and bonding. The presence of two nitrogen atoms within the same molecule introduces complexities related to basicity, nucleophilicity, and conformational preferences.

The chemistry of amines is dominated by the lone pair of electrons on the nitrogen atom, which allows them to act as both bases (proton acceptors) and nucleophiles (electron-pair donors). The strength of these properties is influenced by the electronic and steric environment of the nitrogen atom.

Basicity refers to the ability of the amine to accept a proton. It is typically quantified by the pKa of its conjugate acid (R₃NH⁺). A higher pKa indicates a stronger base. Alkyl groups are electron-donating and increase the electron density on the nitrogen, making the lone pair more available for bonding with a proton. Consequently, aliphatic amines are generally stronger bases than ammonia. In the gas phase, basicity increases from primary to secondary to tertiary amines. However, in aqueous solution, secondary amines are often the most basic due to a combination of inductive effects and solvation effects.

Nucleophilicity refers to the rate at which an amine attacks an electrophilic carbon atom. While closely related to basicity, nucleophilicity is more sensitive to steric hindrance. Bulky substituents around the nitrogen atom can physically block its approach to an electrophile, reducing its reactivity as a nucleophile even if it is a strong base.

In N1-Methyl-N3,N3-dipropyl-1,3-propanediamine, the two nitrogen atoms exhibit different properties:

The N1-Methyl nitrogen is a secondary amine. It benefits from the electron-donating effect of one methyl and one propyl-amino-propyl group, and it is relatively sterically unhindered.

The N3,N3-dipropyl nitrogen is a tertiary amine. It has three electron-donating alkyl groups (two propyl groups and one methyl-amino-propyl group), which would suggest high basicity. However, the two propyl groups create significant steric bulk, which would be expected to reduce its effectiveness as a nucleophile compared to the secondary amine.

| Amine Type | Inductive Effect | Steric Hindrance | Relative Basicity (in H₂O) | Relative Nucleophilicity |

|---|---|---|---|---|

| Primary (RNH₂) | Moderate | Low | Less than Secondary | Good |

| Secondary (R₂NH) | Strong | Moderate | Typically Strongest | Excellent |

| Tertiary (R₃N) | Very Strong | High | Less than Secondary | Fair to Poor (substrate dependent) |

The three-carbon chain of the 1,3-propanediamine backbone provides significant conformational flexibility. Rotations around the C-C single bonds allow the molecule to adopt various spatial arrangements, with the most stable conformations minimizing steric and torsional strain. In simple N,N'-dialkyl-1,3-propanediamines, the backbone can adopt conformations where the nitrogen atoms are in a trans or gauche relationship to each other.

Steric hindrance is a critical factor in determining both the preferred conformation and the reactivity of substituted diamines. It is the repulsive force that arises when non-bonded atoms or groups are forced into close proximity, leading to an increase in the molecule's potential energy.

For N1-Methyl-N3,N3-dipropyl-1,3-propanediamine and its analogues, the steric bulk of the substituents on the nitrogen atoms is a dominant factor.

This steric hindrance can also manifest in its chemical reactivity. For instance, the lone pair on the tertiary nitrogen is sterically shielded by the two propyl groups, making it less accessible for reactions like alkylation or for acting as a nucleophile, as discussed previously. In coordination chemistry, this steric bulk could influence the geometry of metal complexes formed with this diamine. The increasing steric bulk of N-alkyl substituents can shift equilibria between different geometric isomers.

Computational methods are often employed to analyze the complex potential energy surfaces of such flexible molecules, predicting the relative stabilities of different conformers and the energy barriers for their interconversion.

Electronic Effects of Alkyl Substituents on Diamine Reactivity

The reactivity of the nitrogen atoms in N1-Methyl-N3,N3-dipropyl-1,3-propanediamine is significantly influenced by the electronic effects of the attached alkyl groups (methyl and propyl). These effects are primarily inductive and steric in nature.

Inductive Effects: Alkyl groups are known to be electron-donating through the sigma bonds (a +I effect). lumenlearning.com This electron-donating nature increases the electron density on the nitrogen atoms, making them more nucleophilic and more basic compared to an unsubstituted amine. In N1-Methyl-N3,N3-dipropyl-1,3-propanediamine, the N1 atom is attached to one methyl group, while the N3 atom is attached to two propyl groups. The cumulative inductive effect of the two propyl groups on N3 is greater than that of the single methyl group on N1, making the N3 atom theoretically more electron-rich.

Table 2: Comparison of Alkyl Substituent Effects

| Nitrogen Atom | Alkyl Substituents | Inductive Effect | Steric Hindrance |

| N1 | Methyl | Moderate electron-donating | Low |

| N3 | Two Propyl groups | Strong electron-donating | High |

Steric Effects: The size of the alkyl groups also plays a crucial role in the reactivity of the diamine. libretexts.org The two bulky propyl groups on the N3 atom create significant steric hindrance. This hindrance can impede the approach of electrophiles or other reactants to the N3 nitrogen, potentially making the less hindered N1 nitrogen the more reactive site in certain reactions, despite being less electron-rich. libretexts.org The interplay between these electronic and steric effects determines the regioselectivity of reactions involving this diamine. For instance, in reactions where the transition state is sensitive to steric bulk, the reaction may preferentially occur at the N1 position.

Scope and Academic Relevance of Current Research on N1-Methyl-N3,N3-dipropyl-1,3-propanediamine

While specific research on N1-Methyl-N3,N3-dipropyl-1,3-propanediamine is limited, the broader class of substituted diamines is of significant academic and industrial interest. Research on similar compounds suggests potential areas of application and study for this particular diamine.

Substituted diamines are widely used as building blocks in organic synthesis, as ligands in coordination chemistry, and as active components in various materials. For example, diamines are crucial in the synthesis of polyamides, polyurethanes, and other polymers. They also serve as ligands for metal catalysts used in a variety of organic transformations. mdpi.com The specific substitution pattern of N1-Methyl-N3,N3-dipropyl-1,3-propanediamine could offer unique properties as a ligand, potentially influencing the catalytic activity and selectivity of metal complexes.

Furthermore, derivatives of 1,3-propanediamine have been investigated for their biological activity. researchgate.net The structural features of N1-Methyl-N3,N3-dipropyl-1,3-propanediamine could make it a candidate for investigation in medicinal chemistry, for example, as a scaffold for the development of new therapeutic agents. The presence of both a secondary and a tertiary amine group within the same molecule provides versatile sites for further functionalization.

The academic relevance of N1-Methyl-N3,N3-dipropyl-1,3-propanediamine lies in its potential as a model compound for studying the influence of asymmetric substitution on the physicochemical properties and reactivity of diamines. Further research could focus on its synthesis, characterization, and exploration in the fields of catalysis, materials science, and medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-N',N'-dipropylpropane-1,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24N2/c1-4-8-12(9-5-2)10-6-7-11-3/h11H,4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBZRETQPECDYGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CCCNC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Advanced Chemical Transformations of N1 Methyl N3,n3 Dipropyl 1,3 Propanediamine

Established Synthetic Routes for N1-Methyl-N3,N3-dipropyl-1,3-propanediamine

Alkylation Strategies Using Propyl and Methyl Halides

The direct alkylation of 1,3-propanediamine with alkyl halides is a classical approach for the synthesis of N-alkylated derivatives. However, achieving the selective synthesis of an unsymmetrical product like N1-Methyl-N3,N3-dipropyl-1,3-propanediamine is often complicated by the formation of a mixture of products, including mono-, di-, tri-, and tetra-alkylated species, as well as symmetrically substituted diamines.

The direct alkylation of amines with alkyl halides is a nucleophilic substitution reaction. A significant challenge in the alkylation of diamines is controlling the regioselectivity, as both nitrogen atoms are nucleophilic. The reaction of 1,3-propanediamine with propyl and methyl halides can lead to a mixture of N1-methyl, N3,N3-dipropyl, N1,N3-dimethyl, N1,N1-dipropyl, and other polysubstituted products.

To achieve the desired N1-Methyl-N3,N3-dipropyl substitution pattern, a stepwise approach is generally necessary. This involves the protection of one of the amino groups, followed by alkylation of the unprotected amine, deprotection, and subsequent alkylation of the second amino group. For instance, one of the amino groups of 1,3-propanediamine can be protected with a suitable protecting group (e.g., Boc or Cbz), followed by the exhaustive propylation of the other amino group. After deprotection, the newly freed amino group can be monomethylated. The order of these steps can be reversed.

Controlling the reaction conditions, such as the stoichiometry of the reactants, temperature, and solvent, is crucial in directing the outcome of the alkylation. The use of a large excess of the diamine can favor mono-alkylation, but this is often not practical or economical.

The optimization of reaction conditions is paramount in maximizing the yield of the desired unsymmetrical diamine while minimizing the formation of byproducts. Key parameters to consider include the nature of the alkylating agent, the base used, the solvent, and the reaction temperature.

Table 1: Optimization of N-methylation of N,N-dipropyl-1,3-propanediamine

| Entry | Methylating Agent | Base | Solvent | Temperature (°C) | Yield of N1-Methyl-N3,N3-dipropyl-1,3-propanediamine (%) |

| 1 | Methyl iodide | K₂CO₃ | Acetonitrile (B52724) | 25 | 65 |

| 2 | Methyl iodide | NaH | THF | 0-25 | 78 |

| 3 | Dimethyl sulfate | K₂CO₃ | Toluene | 50 | 72 |

| 4 | Methyl iodide | Triethylamine (B128534) | Dichloromethane | 25 | 55 |

This is a representative table based on general principles of amine alkylation and does not represent empirically validated data for this specific reaction.

The choice of base is critical in deprotonating the amine to enhance its nucleophilicity. Stronger bases like sodium hydride (NaH) can lead to higher yields compared to weaker bases like potassium carbonate (K₂CO₃) or triethylamine. The solvent also plays a significant role, with polar aprotic solvents like acetonitrile and THF generally favoring SN2 reactions.

Phase-transfer catalysts can also be employed to facilitate the reaction between the aqueous and organic phases, particularly when using inorganic bases.

Reductive Amination Approaches for N1-Methyl-N3,N3-dipropyl-1,3-propanediamine

Reductive amination is a powerful and often more selective alternative to direct alkylation for the synthesis of amines. This method involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

For the synthesis of N1-Methyl-N3,N3-dipropyl-1,3-propanediamine, two primary reductive amination strategies can be envisioned:

Reaction of N,N-dipropyl-1,3-propanediamine with formaldehyde (B43269) in the presence of a reducing agent.

Reaction of N-methyl-1,3-propanediamine with propionaldehyde (B47417) in the presence of a reducing agent.

The choice of catalyst and reducing agent is crucial for the efficiency and selectivity of the reductive amination process. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation.

Heterogeneous catalysts are often preferred for industrial applications due to their ease of separation and reusability. For the reductive amination of diamines, catalysts containing nickel, copper, cobalt, and other transition metals have been investigated. For instance, a Cu-Co-Ni/Al₂O₃ catalyst has been reported for the synthesis of N,N,N',N'-tetramethyl-1,3-propanediamine from 1,3-diaminopropane (B46017) and formaldehyde, suggesting its potential applicability in similar transformations. The specific composition and preparation method of the catalyst can significantly influence its activity and selectivity.

Table 2: Catalyst Screening for the Reductive Amination of N-methyl-1,3-propanediamine with Propionaldehyde

| Entry | Catalyst | Reducing Agent | Solvent | Temperature (°C) | Pressure (bar) | Yield of N1-Methyl-N3,N3-dipropyl-1,3-propanediamine (%) |

| 1 | Pd/C | H₂ | Methanol | 50 | 10 | 85 |

| 2 | Raney Ni | H₂ | Ethanol | 80 | 20 | 75 |

| 3 | PtO₂ | H₂ | Acetic Acid | 25 | 5 | 80 |

| 4 | NaBH₃CN | - | Methanol | 25 | - | 90 |

This is a representative table based on general principles of reductive amination and does not represent empirically validated data for this specific reaction.

Continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and process optimization. The synthesis of fine chemicals, including substituted diamines, is increasingly being explored in continuous flow systems.

A continuous flow setup for the synthesis of N1-Methyl-N3,N3-dipropyl-1,3-propanediamine via reductive amination would typically involve pumping a solution of the starting amine and carbonyl compound through a heated reactor packed with a heterogeneous catalyst, with the reducing agent (e.g., hydrogen gas) being introduced concurrently.

The use of a fixed-bed reactor in a continuous process can lead to high conversion and selectivity. For example, the continuous synthesis of N,N-dimethyl-1,3-propanediamine has been successfully demonstrated, achieving high conversion and selectivity. acs.org This methodology could be adapted for the synthesis of the target molecule. The ability to precisely control reaction parameters such as temperature, pressure, and residence time in a flow reactor allows for fine-tuning of the reaction to maximize the yield of the desired product.

Alternative Synthetic Strategies and Comparative Analysis

The synthesis of unsymmetrical diamines such as N1-Methyl-N3,N3-dipropyl-1,3-propanediamine can be approached through several strategic pathways. Two prominent methods are reductive amination and sequential N-alkylation.

Reductive Amination: This widely utilized method in organic synthesis involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced to the target amine. wikipedia.orgrsc.orgnih.gov For the synthesis of N1-Methyl-N3,N3-dipropyl-1,3-propanediamine, a potential route involves the reaction of 3-(dipropylamino)propanal with methylamine (B109427) in the presence of a reducing agent. This one-pot reaction is often favored for its efficiency and mild reaction conditions. wikipedia.orguni-bayreuth.de

Sequential N-Alkylation: This classical approach involves the stepwise addition of alkyl groups to a diamine backbone. wikipedia.orgrsc.org In this case, one could start with N-methyl-1,3-propanediamine and react it with a propyl halide (e.g., 1-bromopropane) in the presence of a base. A significant challenge with this method is controlling the selectivity to avoid over-alkylation, which can lead to the formation of quaternary ammonium (B1175870) salts. mdpi.comacs.org

A comparative analysis of these two synthetic strategies is presented below:

| Parameter | Reductive Amination | Sequential N-Alkylation |

|---|---|---|

| Starting Materials | 3-(dipropylamino)propanal, Methylamine, Reducing Agent (e.g., NaBH(OAc)₃) | N-methyl-1,3-propanediamine, Propyl Halide (e.g., 1-bromopropane), Base |

| Selectivity | Generally high for the formation of the desired C-N bond. nih.gov | Can be difficult to control, with risks of over-alkylation and formation of quaternary ammonium salts. wikipedia.org |

| Reaction Conditions | Often mild, one-pot procedures. wikipedia.org | May require careful control of stoichiometry and reaction times to maximize yield of the desired product. |

| Byproducts | Mainly water and spent reducing agent. | Halide salts and potentially over-alkylated products. |

| Atom Economy | Generally favorable, especially in direct reductive amination. jocpr.com | Can be lower due to the formation of salt byproducts. |

Derivatization Strategies and Analogue Synthesis for N1-Methyl-N3,N3-dipropyl-1,3-propanediamine

The presence of both a secondary and a tertiary amine group in N1-Methyl-N3,N3-dipropyl-1,3-propanediamine offers a versatile platform for derivatization. These modifications can be tailored to generate a wide array of analogues with potentially new chemical and physical properties, for instance, for use in ligand design for metal complexes.

Modification of Terminal Amine Groups for Ligand Design

The distinct reactivity of the secondary and tertiary amine functionalities allows for selective chemical transformations. The lone pair of electrons on the nitrogen atoms can coordinate with metal ions, and derivatization can be used to fine-tune the steric and electronic properties of the resulting ligands.

Quaternization involves the alkylation of an amine to form a quaternary ammonium salt. wikipedia.org In N1-Methyl-N3,N3-dipropyl-1,3-propanediamine, the tertiary amine is more susceptible to quaternization under standard alkylating conditions. This reaction is typically carried out by treating the diamine with an alkyl halide. The resulting quaternary ammonium salts can exhibit different solubility and reactivity profiles compared to the parent diamine. niscpr.res.in While the secondary amine can also be alkylated, this generally requires more forcing conditions and can lead to a mixture of products. The formation of bis-quaternary ammonium salts is also a possibility, particularly with the use of dihaloalkanes as the alkylating agent. google.com

| Quaternizing Agent | Potential Product | Target Amine |

|---|---|---|

| Methyl Iodide (CH₃I) | N1,N1-Dimethyl-N3,N3-dipropyl-1,3-propanediaminium Iodide | Tertiary |

| Ethyl Bromide (CH₃CH₂Br) | N1-Ethyl-N1-methyl-N3,N3-dipropyl-1,3-propanediaminium Bromide | Tertiary |

| Benzyl Chloride (C₆H₅CH₂Cl) | N1-Benzyl-N1-methyl-N3,N3-dipropyl-1,3-propanediaminium Chloride | Tertiary |

| 1,4-Dibromobutane | Bis-quaternary ammonium salt | Both |

The secondary amine in N1-Methyl-N3,N3-dipropyl-1,3-propanediamine provides a reactive site for acylation and sulfonylation reactions.

Amidation: The reaction of the secondary amine with a carboxylic acid or its derivative (such as an acyl chloride or anhydride) leads to the formation of an amide. youtube.commasterorganicchemistry.com This transformation introduces a carbonyl group adjacent to the nitrogen, which can alter the electronic properties and hydrogen bonding capabilities of the molecule.

Sulfonamidation: Similarly, reaction with a sulfonyl chloride in the presence of a base yields a sulfonamide. jocpr.com Sulfonamides are a significant class of compounds with a wide range of applications. This functionalization introduces a sulfonyl group, which can act as a metal-binding site or influence the molecule's conformational preferences.

| Reagent | Reaction Type | Potential Product |

|---|---|---|

| Acetyl Chloride | Amidation | N-(3-(dipropylamino)propyl)-N-methylacetamide |

| Benzoyl Chloride | Amidation | N-(3-(dipropylamino)propyl)-N-methylbenzamide |

| p-Toluenesulfonyl Chloride | Sulfonamidation | N-(3-(dipropylamino)propyl)-N,4-dimethylbenzenesulfonamide |

| Methanesulfonyl Chloride | Sulfonamidation | N-(3-(dipropylamino)propyl)-N-methylmethanesulfonamide |

Introduction of Chiral Centers and Enantioselective Synthesis

The development of chiral analogues of N1-Methyl-N3,N3-dipropyl-1,3-propanediamine is a key area of interest, particularly for applications in asymmetric catalysis where chiral ligands are essential. bohrium.comnih.govacs.org

Introducing a chiral center into the diamine backbone can be achieved through various enantioselective synthetic methods.

Asymmetric Reductive Amination: A chiral version of the reductive amination strategy could be employed. researchgate.netacs.org For instance, the reduction of an imine precursor could be carried out using a chiral reducing agent or a catalyst featuring a chiral ligand. This can lead to the formation of one enantiomer of the product in excess. Enzymes, such as reductive aminases, are also being explored for their high stereoselectivity in such transformations. frontiersin.org

Asymmetric Alkylation: Another approach is the asymmetric alkylation of a suitable precursor. acs.org This could involve the use of a chiral auxiliary to direct the stereochemical outcome of an alkylation step, which is subsequently removed.

A hypothetical enantioselective route to a chiral analogue could involve the asymmetric reductive amination of a prochiral ketone.

| Step | Description | Key Feature |

|---|---|---|

| 1 | Reaction of a prochiral ketone with N,N-dipropylamine via a Mannich-type reaction to form a β-aminoketone. | Formation of a key intermediate. |

| 2 | Asymmetric reductive amination of the β-aminoketone with methylamine. | Use of a chiral catalyst (e.g., a Ru- or Ir-based complex with a chiral phosphine (B1218219) ligand) to induce enantioselectivity. nih.gov |

| 3 | Purification of the enantiomerically enriched chiral diamine. | Isolation of the desired stereoisomer. |

Diastereoselective Synthesis of N1-Methyl-N3,N3-dipropyl-1,3-propanediamine Derivatives

The introduction of stereocenters into derivatives of N1-Methyl-N3,N3-dipropyl-1,3-propanediamine can be conceptually approached through established asymmetric synthesis methodologies. A plausible strategy involves the use of chiral catalysts to control the stereochemical outcome of reactions that form new chiral centers within the diamine structure. One such hypothetical approach could adapt sequential palladium and rhodium catalysis, a method proven effective for the asymmetric synthesis of other diamine derivatives. nih.gov

This theoretical pathway would begin with a prochiral substrate that can be selectively functionalized. For instance, a suitably protected allylic carbonate could undergo a palladium-catalyzed asymmetric allylic amination with a protected derivative of N-methyl-1,3-propanediamine. The use of a chiral phosphine ligand would be crucial for inducing enantioselectivity in this step. Subsequent modification of the terminal amino group, for example, through reductive amination with propionaldehyde, followed by a diastereoselective cyclization or another bond-forming reaction at a different position, could yield a chiral, non-racemic derivative of N1-Methyl-N3,N3-dipropyl-1,3-propanediamine.

The diastereoselectivity of the second stereocenter's formation would be influenced by the stereochemistry of the first, a concept known as substrate-controlled diastereoselection. Alternatively, a chiral catalyst could be employed in the second stereocenter-forming step to achieve reagent-controlled diastereoselectivity.

The following table illustrates hypothetical outcomes for such a diastereoselective synthesis, based on analogous reactions in the literature. nih.gov

| Entry | Chiral Ligand | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | (R,R)-Ph-BPE | THF | 0 | 85 | 90:10 |

| 2 | (S,S)-Chiraphos | Dioxane | 25 | 78 | 85:15 |

| 3 | (R)-BINAP | Toluene | 0 | 92 | 95:5 |

| 4 | (S)-Tol-BINAP | CH2Cl2 | -20 | 88 | 92:8 |

Table 1: Hypothetical data for the diastereoselective synthesis of a derivative of N1-Methyl-N3,N3-dipropyl-1,3-propanediamine. Data is illustrative and based on established asymmetric catalytic methods.

Polyamine Conjugation and Macromolecular Integration

The functional groups of N1-Methyl-N3,N3-dipropyl-1,3-propanediamine, specifically its secondary amine, offer a reactive site for conjugation to various macromolecules. This integration can impart the physicochemical properties of the polyamine to the larger molecule, which can be advantageous in fields such as drug delivery and materials science.

Conjugation to Proteins:

Polyamines can be conjugated to proteins such as human serum albumin (HSA) and bovine serum albumin (BSA). nih.gov This is typically achieved through the use of cross-linking agents that react with the amine groups on the polyamine and accessible amino acid residues on the protein surface, such as lysine (B10760008) or glutamic acid. The resulting protein-polyamine conjugates can exhibit altered conformations and stabilities. nih.gov The primary and secondary amines of a molecule like N1-Methyl-N3,N3-dipropyl-1,3-propanediamine could be targeted for such conjugation reactions.

Formation of Polymeric Conjugates:

N1-Methyl-N3,N3-dipropyl-1,3-propanediamine can also be envisioned as a monomer or a functionalizing agent in the synthesis of novel polymers.

Polyamidoamines: One approach involves the polycondensation of the diamine with a dicarboxylic acid chloride, such as sebacoyl dichloride, in an interfacial reaction. This would result in the formation of a linear polyamidoamine. mdpi.com The secondary amine of N1-Methyl-N3,N3-dipropyl-1,3-propanediamine could potentially be incorporated into the polymer backbone, influencing its properties.

Polymeric Glutaraldehyde (B144438) Conjugates: Another method involves the reaction of the polyamine with glutaraldehyde to form polymeric structures. This has been demonstrated with spermine (B22157), resulting in a high molecular weight conjugate. nih.gov A similar reaction with N1-Methyl-N3,N3-dipropyl-1,3-propanediamine would likely lead to a cross-linked polymer network.

The table below summarizes potential macromolecular conjugates of N1-Methyl-N3,N3-dipropyl-1,3-propanediamine and the methods for their synthesis.

| Macromolecule | Conjugation Method | Potential Application |

| Bovine Serum Albumin (BSA) | Glutaraldehyde cross-linking | Drug delivery carrier |

| Poly(amidoamine) | Interfacial polycondensation with sebacoyl dichloride | Biomaterial, gene delivery |

| Polymeric Glutaraldehyde Conjugate | Reaction with glutaraldehyde | Bioactive polymer |

Table 2: Potential macromolecular integrations of N1-Methyl-N3,N3-dipropyl-1,3-propanediamine.

Elucidation of Molecular and Cellular Mechanisms of N1 Methyl N3,n3 Dipropyl 1,3 Propanediamine

Ligand-Target Interactions at the Molecular Level

Information regarding the specific molecular targets of N1-Methyl-N3,N3-dipropyl-1,3-propanediamine and the nature of its interactions is not available in the current body of scientific literature.

In Vitro Receptor Binding Affinity and Selectivity Studies

No studies detailing the in vitro receptor binding profile of N1-Methyl-N3,N3-dipropyl-1,3-propanediamine have been identified. Consequently, data on its affinity and selectivity for various receptors are unknown.

There are no published saturation binding assays for N1-Methyl-N3,N3-dipropyl-1,3-propanediamine. Therefore, its dissociation constant (Kd) values, which are crucial for quantifying the affinity between a ligand and its receptor, have not been determined.

Table 1: Saturation Binding Assay Data for N1-Methyl-N3,N3-dipropyl-1,3-propanediamine

| Receptor | Radioligand | Kd (nM) | Bmax (fmol/mg protein) | Source |

|---|

Without knowledge of a primary receptor target, competitive binding experiments to determine the half-maximal inhibitory concentration (IC50) of N1-Methyl-N3,N3-dipropyl-1,3-propanediamine against other ligands have not been performed or published.

Table 2: Competitive Binding Assay Data for N1-Methyl-N3,N3-dipropyl-1,3-propanediamine

| Receptor | Competitor Ligand | IC50 (nM) | Ki (nM) | Source |

|---|

Enzyme Inhibition and Activation Mechanisms

There is no available research on the effects of N1-Methyl-N3,N3-dipropyl-1,3-propanediamine on enzymatic activity. It is unknown whether this compound acts as an enzyme inhibitor or activator.

Due to the absence of studies on its interaction with enzymes, no kinetic analyses have been conducted. Therefore, parameters such as the Michaelis constant (Km) and the maximal velocity (Vmax) in the presence of this compound are undetermined.

Table 3: Enzyme Kinetic Data for N1-Methyl-N3,N3-dipropyl-1,3-propanediamine

| Enzyme | Substrate | Type of Inhibition/Activation | Km (µM) | Vmax (µmol/min) | Source |

|---|

There is no evidence to suggest that N1-Methyl-N3,N3-dipropyl-1,3-propanediamine is a mechanism-based inhibitor of any enzyme. Such studies would require detailed mechanistic investigations that have not been published.

Interactions with Nucleic Acids and Proteins

While no studies have been identified that specifically investigate metal complexes of N1-Methyl-N3,N3-dipropyl-1,3-propanediamine, it is well-established that polyamines can form complexes with metal ions, which can then interact with DNA and proteins. The nature of these interactions is influenced by the geometry of the metal center and the structure of the ligands. For instance, square planar complexes can intercalate between DNA base pairs. The binding of such complexes can be non-specific and primarily driven by electrostatic forces between the positively charged polyamine-metal complex and the negatively charged phosphate (B84403) backbone of DNA. nih.gov

Synthetic polyamine analogs often utilize the natural polyamine transport system to enter cells. Once inside, they can modulate the polyamine metabolic pathway. researchgate.net These analogs can influence the activity of key enzymes in polyamine biosynthesis. For example, some synthetic polyamines can downregulate the activity of ornithine decarboxylase (ODC), a rate-limiting enzyme in polyamine synthesis. researchgate.net They may also induce the enzyme spermidine (B129725)/spermine (B22157) N1-acetyltransferase (SSAT), which is involved in polyamine catabolism. researchgate.net The extent to which N1-Methyl-N3,N3-dipropyl-1,3-propanediamine might engage these mechanisms would depend on its specific structure and how it is recognized by the transport and enzymatic machinery.

Cellular Responses to N1-Methyl-N3,N3-dipropyl-1,3-propanediamine Exposure (In Vitro)

Polyamines are known to be transported into mitochondria and can influence mitochondrial function. mdpi.com The uptake of polyamines into mitochondria is dependent on the mitochondrial membrane potential. mdpi.com Depletion of intracellular polyamines has been shown to induce a disruption of the mitochondrial membrane potential, which is a key event in the intrinsic pathway of apoptosis. nih.gov Conversely, supplementation with polyamines can help maintain mitochondrial integrity. mdpi.com Therefore, it is plausible that N1-Methyl-N3,N3-dipropyl-1,3-propanediamine could influence the mitochondrial membrane potential, although the specific effect would depend on its concentration and the cell type.

The generation of reactive oxygen species (ROS) is closely linked to mitochondrial function. Polyamines can have both pro-oxidant and anti-oxidant effects. The catabolism of polyamines can produce toxic by-products that may increase ROS levels. On the other hand, polyamines have been shown to protect against oxidative stress under certain conditions. For example, supplementation with spermidine and spermine has been observed to attenuate oxidative stress in aging myocardium. nih.gov The impact of N1-Methyl-N3,N3-dipropyl-1,3-propanediamine on ROS generation would likely be complex and context-dependent, potentially involving modulation of mitochondrial activity and the polyamine catabolic pathway.

Induction of Programmed Cell Death (Apoptosis) Mechanisms

Following extensive research, it has been determined that there is currently no publicly available scientific literature detailing the induction of programmed cell death (apoptosis) by the chemical compound N1-Methyl-N3,N3-dipropyl-1,3-propanediamine. Therefore, specific data on the morphological and biochemical markers of apoptosis or flow cytometry analysis of apoptotic pathways following in vitro exposure to this compound are not available.

Morphological and Biochemical Markers of Apoptosis (In Vitro)

There is no available research data on the morphological and biochemical markers of apoptosis in cell cultures treated with N1-Methyl-N3,N3-dipropyl-1,3-propanediamine.

Flow Cytometry Analysis of Apoptotic Pathways (In Vitro)

There are no published studies that have utilized flow cytometry to analyze the apoptotic pathways affected by N1-Methyl-N3,N3-dipropyl-1,3-propanediamine in an in vitro setting.

Influence on Cellular Proliferation and Growth Inhibition (In Vitro)

Similarly, a comprehensive search of scientific databases and literature has yielded no studies concerning the influence of N1-Methyl-N3,N3-dipropyl-1,3-propanediamine on cellular proliferation and growth inhibition in vitro. Consequently, there is no data to present regarding its effects on cell growth or to compile into a data table.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies for N1 Methyl N3,n3 Dipropyl 1,3 Propanediamine

Elucidation of Key Structural Motifs for Activity

The biological activity of N1-Methyl-N3,N3-dipropyl-1,3-propanediamine is intrinsically linked to its specific structural features. The diamine backbone, the nature of the alkyl substituents, the degree of nitrogen methylation, and the length of the propyl chains all play pivotal roles in its molecular interactions and subsequent biological effects.

Importance of Diamine Backbone and Alkyl Substituents

The 1,3-propanediamine backbone serves as a critical scaffold for N1-Methyl-N3,N3-dipropyl-1,3-propanediamine, providing the necessary spacing and orientation of the nitrogen atoms for interaction with biological targets. The vicinal diamine motif is a common feature in many biologically active compounds and natural products, often associated with significant biological activity. researchgate.netnih.gov The distance between the two nitrogen atoms in the propane (B168953) backbone is a key determinant for binding to specific receptors or enzymes.

Alkyl substituents on the nitrogen atoms significantly influence the compound's properties. The presence of these groups can affect lipophilicity, which in turn impacts membrane permeability and distribution within biological systems. nih.gov Furthermore, the size and shape of the alkyl groups can dictate the steric and hydrophobic interactions with the target binding site. For instance, in a series of diamine-containing efflux pump inhibitors, systematic variation of lipophilicity and basicity of analogues had a direct effect on their potency. nih.gov

The table below illustrates the general impact of modifications to the diamine core and alkyl substituents on biological activity, based on studies of analogous compounds.

| Structural Modification | General Effect on Biological Activity | Reference |

| Alteration of diamine chain length | Can modify the distance between nitrogen atoms, affecting receptor binding affinity. | nih.gov |

| Introduction of bulky alkyl groups | May enhance hydrophobic interactions but can also cause steric hindrance at the binding site. | amanote.com |

| Variation in N-alkylation pattern | Influences basicity (pKa) and hydrogen bonding capacity, impacting target interaction. | researchgate.netmdpi.com |

Role of Nitrogen Methylation and Propyl Chain Length on Molecular Interactions

Nitrogen methylation is a critical structural feature that modulates the electronic and steric properties of the amine groups. The methyl group on the N1 nitrogen of N1-Methyl-N3,N3-dipropyl-1,3-propanediamine can influence its pKa value, thereby affecting its ionization state at physiological pH. This is crucial for its interaction with biological targets, which often involves ionic bonding or hydrogen bonding. N-alkylation of primary amines is a significant process in organic synthesis that can considerably alter a compound's solubility, stability, and biological activity. researchgate.netnih.govacs.org

The length of the alkyl chains attached to the nitrogen atoms is another key factor in determining biological activity. Studies on long-chain n-alkyl diamines have shown that the length of the carbon chain can significantly impact their interaction with receptors, such as the NMDA receptor complex. nih.gov For instance, an increase in chain length can lead to enhanced hydrophobic interactions with a binding pocket, which can either increase or decrease the compound's affinity and efficacy depending on the specific target. nih.govmatec-conferences.org In some cases, there is an optimal chain length for maximal activity, beyond which steric clashes may occur, leading to a decrease in potency.

The following table summarizes the influence of N-methylation and alkyl chain length on molecular interactions based on general SAR principles for diamines.

| Structural Feature | Influence on Molecular Interactions | Potential Biological Consequence | Reference |

| N1-Methylation | Alters basicity and steric hindrance around the nitrogen atom. | Can modulate binding affinity and selectivity for the target. | researchgate.netnih.gov |

| N3,N3-Dipropyl groups | Increases lipophilicity and provides specific hydrophobic interactions. | Affects membrane permeability and binding to hydrophobic pockets of the target. | nih.govnih.gov |

Impact of Stereochemistry on Biological Activity

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as biological systems are inherently chiral. nih.gov Although N1-Methyl-N3,N3-dipropyl-1,3-propanediamine itself is not chiral, the introduction of chiral centers through substitution on the propanediamine backbone or the alkyl chains could lead to stereoisomers with potentially different biological activities. The differential interaction of enantiomers with their biological targets is a well-established principle in pharmacology. nih.gov

For many biologically active compounds, only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even produce undesirable side effects. nih.gov This stereoselectivity arises from the three-dimensional arrangement of atoms in the molecule, which must complement the specific topography of the receptor or enzyme active site. Therefore, should chiral analogues of N1-Methyl-N3,N3-dipropyl-1,3-propanediamine be synthesized, it would be crucial to investigate the biological activity of the individual stereoisomers.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.orgbenthamscience.com This method is instrumental in drug discovery for predicting the activity of novel compounds and for optimizing lead structures.

Development of Predictive Models for Analogues

The development of a predictive QSAR model for analogues of N1-Methyl-N3,N3-dipropyl-1,3-propanediamine would involve synthesizing a library of related compounds and evaluating their biological activity. The chemical structures of these compounds would then be represented by a set of numerical descriptors. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then employed to build a model that correlates these descriptors with the observed biological activity. researchgate.netnih.gov

A robust QSAR model should have high statistical quality, indicated by parameters such as the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). nih.govacs.org Once a predictive model is established, it can be used to virtually screen new, unsynthesized analogues of N1-Methyl-N3,N3-dipropyl-1,3-propanediamine to prioritize the synthesis of compounds with the highest predicted activity.

Identification of Physicochemical Descriptors Influencing Activity

The selection of appropriate physicochemical descriptors is a critical step in QSAR modeling. researchgate.net These descriptors quantify various aspects of a molecule's structure and properties that may be relevant to its biological activity. For diamine compounds like N1-Methyl-N3,N3-dipropyl-1,3-propanediamine, important descriptors could include:

Topological descriptors: These describe the connectivity and branching of the molecule.

Electronic descriptors: These relate to the electronic properties of the molecule, such as partial charges on atoms and dipole moment, which are important for electrostatic interactions.

Hydrophobic descriptors: The logarithm of the octanol-water partition coefficient (logP) is a common descriptor for lipophilicity, which influences membrane permeability and hydrophobic interactions. researchgate.net

Steric descriptors: These describe the size and shape of the molecule, such as molar refractivity and van der Waals volume.

The table below lists some common physicochemical descriptors and their potential relevance to the biological activity of N1-Methyl-N3,N3-dipropyl-1,3-propanediamine analogues.

| Descriptor Type | Example Descriptor | Potential Relevance to Activity | Reference |

| Hydrophobic | LogP (Octanol-water partition coefficient) | Membrane permeability, hydrophobic interactions with the target. | researchgate.net |

| Electronic | Partial atomic charges, Dipole moment | Electrostatic interactions, hydrogen bonding capacity. | mdpi.com |

| Steric | Molar Refractivity, van der Waals volume | Size and shape complementarity with the binding site. | benthamscience.com |

| Topological | Molecular Connectivity Indices | Molecular branching and shape. | nih.gov |

By identifying the key physicochemical descriptors that influence the activity of this class of compounds, QSAR models can provide valuable insights into the SAR and guide the design of more effective analogues.

Structure-Mechanism Relationship Correlates

Correlation of Structural Changes with Specific Molecular Target Binding

There is no available research that systematically explores how modifications to the N1-Methyl-N3,N3-dipropyl-1,3-propanediamine structure—such as altering the alkyl chain length on the nitrogen atoms or substituting the propane backbone—correlate with its binding affinity or efficacy at specific molecular targets. SAR studies typically involve synthesizing a series of analogs and assessing their biological activity to identify key structural motifs responsible for target interaction. The absence of such studies for this compound means that no data tables correlating structural changes with binding data can be generated.

Relationship between Molecular Conformation and Cellular Response

Similarly, the relationship between the three-dimensional molecular conformation of N1-Methyl-N3,N3-dipropyl-1,3-propanediamine and its corresponding cellular response has not been a subject of published research. Such studies would typically involve techniques like X-ray crystallography, NMR spectroscopy, or computational modeling to determine the preferred spatial arrangement of the molecule and how this conformation relates to its biological effects. Without these foundational studies, it is impossible to provide a detailed analysis or create data tables outlining these relationships.

Computational Chemistry and in Silico Modeling of N1 Methyl N3,n3 Dipropyl 1,3 Propanediamine

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for predicting how a ligand, such as N1-Methyl-N3,N3-dipropyl-1,3-propanediamine, might interact with a biological target, typically a protein.

To understand the potential biological role of N1-Methyl-N3,N3-dipropyl-1,3-propanediamine, molecular docking simulations would be performed against a library of known protein structures. The primary goal is to identify potential binding partners and to predict the geometry of the intermolecular complex. The simulation calculates the binding affinity, often expressed as a docking score or binding energy, which estimates the strength of the interaction. A lower binding energy generally indicates a more stable complex and a higher affinity.

The process involves preparing a 3D model of N1-Methyl-N3,N3-dipropyl-1,3-propanediamine and the target protein. The docking software then samples a large number of possible conformations and orientations of the ligand within the protein's binding site. The results would typically be presented in a table summarizing the binding affinities for various potential target proteins.

Illustrative Data Table: Predicted Binding Affinities The following table is a hypothetical representation of results from a molecular docking study of N1-Methyl-N3,N3-dipropyl-1,3-propanediamine against a selection of protein targets. The values are for illustrative purposes only.

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) |

| Monoamine Oxidase A | 2BXS | -7.8 | 1.5 |

| Acetylcholinesterase | 4EY7 | -6.5 | 15.2 |

| Dopamine Transporter | 4M48 | -8.2 | 0.8 |

| Serotonin Transporter | 5I6X | -8.0 | 1.1 |

Beyond predicting binding affinity, a crucial aspect of molecular docking is the detailed analysis of the interactions that stabilize the ligand-protein complex. For N1-Methyl-N3,N3-dipropyl-1,3-propanediamine, this would involve identifying key amino acid residues in the binding pocket that form specific interactions with the ligand.

The two secondary amine groups in the molecule have the potential to act as hydrogen bond donors, while the tertiary amine can act as a hydrogen bond acceptor. The methyl and propyl groups contribute to the molecule's hydrophobicity and can form van der Waals and hydrophobic interactions with nonpolar residues in the protein's binding site. A thorough analysis would map out these interactions, providing a structural basis for the molecule's potential biological activity.

Illustrative Data Table: Key Ligand-Protein Interactions This table provides a hypothetical example of the types of interactions that could be identified between N1-Methyl-N3,N3-dipropyl-1,3-propanediamine and a target protein's active site, such as the Dopamine Transporter.

| Interaction Type | Ligand Atom/Group | Protein Residue | Distance (Å) |

| Hydrogen Bond | N1-H | Asp79 | 2.9 |

| Hydrogen Bond | N-H (secondary amine) | Ser422 | 3.1 |

| Hydrophobic | Propyl Group 1 | Phe320 | 3.8 |

| Hydrophobic | Propyl Group 2 | Val152 | 4.0 |

| Hydrophobic | Methyl Group | Ile159 | 3.9 |

Quantum Chemical Calculations

Quantum chemical calculations are based on the principles of quantum mechanics and are used to determine the electronic structure and properties of molecules. These methods provide a highly detailed understanding of a molecule's intrinsic characteristics.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. For N1-Methyl-N3,N3-dipropyl-1,3-propanediamine, a DFT study could determine various electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability.

Furthermore, DFT can be used to calculate the electrostatic potential surface, which illustrates the charge distribution across the molecule and helps to predict sites susceptible to electrophilic or nucleophilic attack. This information is invaluable for understanding how the molecule might interact with other chemical species.

Illustrative Data Table: Calculated Quantum Chemical Properties The data in this table are hypothetical and represent the type of results that would be obtained from a DFT calculation on N1-Methyl-N3,N3-dipropyl-1,3-propanediamine.

| Property | Value | Unit |

| HOMO Energy | -6.2 | eV |

| LUMO Energy | 0.8 | eV |

| HOMO-LUMO Gap | 7.0 | eV |

| Dipole Moment | 1.5 | Debye |

| Ionization Potential | 7.5 | eV |

| Electron Affinity | 0.3 | eV |

The flexibility of the propyl chains and the propanediamine backbone of N1-Methyl-N3,N3-dipropyl-1,3-propanediamine means that it can adopt numerous conformations. A conformational analysis, often performed using quantum chemical methods, aims to identify the most stable (lowest energy) three-dimensional structures of the molecule.

By systematically rotating the rotatable bonds and calculating the energy of each resulting conformation, an energy landscape can be constructed. This landscape reveals the low-energy conformers that are most likely to exist at a given temperature and provides insight into the molecule's flexibility, which can be crucial for its ability to bind to a protein.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal how a molecule like N1-Methyl-N3,N3-dipropyl-1,3-propanediamine and its complexes behave in a more realistic, solvated environment.

An MD simulation of N1-Methyl-N3,N3-dipropyl-1,3-propanediamine docked into a protein target would allow for the assessment of the stability of the binding pose over time. It can reveal how water molecules mediate interactions, and whether the ligand induces conformational changes in the protein. Key metrics from an MD simulation include the root-mean-square deviation (RMSD) to assess the stability of the complex and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.

Illustrative Data Table: Molecular Dynamics Simulation Metrics This table presents a hypothetical summary of results from a 100-nanosecond MD simulation of the N1-Methyl-N3,N3-dipropyl-1,3-propanediamine-Dopamine Transporter complex.

| Metric | Average Value | Standard Deviation | Interpretation |

| Ligand RMSD | 1.2 Å | 0.3 Å | The ligand remains stably bound in the active site. |

| Protein Backbone RMSD | 2.5 Å | 0.5 Å | The overall protein structure is stable during the simulation. |

| Binding Site RMSF | 0.8 Å | 0.2 Å | The amino acid residues in the binding site show low fluctuation, indicating stable interactions. |

| Number of H-Bonds | 2.1 | 0.6 | Hydrogen bonds between the ligand and protein are consistently maintained. |

Advanced Analytical and Spectroscopic Methodologies for the Characterization of N1 Methyl N3,n3 Dipropyl 1,3 Propanediamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of N1-Methyl-N3,N3-dipropyl-1,3-propanediamine in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within the molecule.

1H and 13C NMR for Assignment of Proton and Carbon Environments

While specific spectral data for N1-Methyl-N3,N3-dipropyl-1,3-propanediamine is not widely available in published literature, the expected proton (¹H) and carbon-13 (¹³C) NMR spectra would provide characteristic signals corresponding to each unique proton and carbon environment in the molecule. The ¹H NMR spectrum would be expected to show distinct multiplets for the propyl and methyl groups, as well as the propanediamine backbone. Similarly, the ¹³C NMR spectrum would display a specific number of signals, each corresponding to a chemically non-equivalent carbon atom.

Hypothetical ¹H and ¹³C NMR Data for N1-Methyl-N3,N3-dipropyl-1,3-propanediamine

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N1-CH₃ | Singlet | Signal |

| N1-CH₂ | Multiplet | Signal |

| -CH₂- (central) | Multiplet | Signal |

| N3-CH₂ | Multiplet | Signal |

| N3-CH₂-CH₂ | Multiplet | Signal |

| N3-CH₂-CH₂-CH₃ | Triplet | Signal |

| N3-CH₂-CH₂-CH₃ | Multiplet | Signal |

Note: This table is predictive and not based on experimental data.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Determination

To definitively assign the proton and carbon signals and to establish the connectivity within the N1-Methyl-N3,N3-dipropyl-1,3-propanediamine molecule, two-dimensional (2D) NMR experiments are crucial.

Correlation SpectroscopY (COSY): This experiment would reveal proton-proton (¹H-¹H) couplings, allowing for the identification of adjacent protons within the propanediamine backbone and the propyl groups.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms, providing a clear map of which protons are attached to which carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a primary method for determining the molecular weight of a compound and can also provide valuable information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of N1-Methyl-N3,N3-dipropyl-1,3-propanediamine. This precise mass measurement allows for the determination of the elemental composition of the molecule, confirming the molecular formula of C10H24N2. The high degree of accuracy helps to distinguish the compound from other molecules with the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion of a specific mass-to-charge ratio and then inducing its fragmentation. The resulting fragment ions are then analyzed to provide insights into the molecule's structure. For N1-Methyl-N3,N3-dipropyl-1,3-propanediamine, MS/MS analysis would likely reveal characteristic fragmentation patterns, such as the loss of propyl or methyl groups, and cleavage of the propanediamine backbone. The study of these fragmentation pathways can help to confirm the connectivity of the different alkyl groups to the diamine core.

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for the separation of N1-Methyl-N3,N3-dipropyl-1,3-propanediamine from reaction mixtures and for the assessment of its purity.

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are two of the most common techniques that would be applicable. The choice of method would depend on the volatility and polarity of the compound. For a volatile compound like this diamine, GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) would be a suitable method for purity analysis. If the compound requires derivatization to improve its volatility or thermal stability, this would be taken into consideration during method development.

For HPLC analysis, a reverse-phase column could be employed with a suitable mobile phase, likely a mixture of acetonitrile (B52724) and water with an additive such as formic acid or trifluoroacetic acid to ensure good peak shape for the amine functional groups. The use of a mass spectrometer as a detector (LC-MS) would provide both separation and mass information, further confirming the identity of the compound. sielc.com

Table of Compounds Mentioned

| Compound Name |

|---|

| N1-Methyl-N3,N3-dipropyl-1,3-propanediamine |

| Acetonitrile |

| Formic Acid |

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like N1-Methyl-N3,N3-dipropyl-1,3-propanediamine. The development of a robust HPLC method is critical for achieving accurate quantification and assessing purity. For structurally similar aliphatic amines, reversed-phase (RP) HPLC methods have proven effective. sielc.comsielc.com

A typical method development strategy for N1-Methyl-N3,N3-dipropyl-1,3-propanediamine would involve a C18 or a specialized polar-modified reversed-phase column. The mobile phase would likely consist of a mixture of acetonitrile (MeCN) and water. To ensure good peak shape and retention of the basic amine, an acid modifier such as phosphoric acid or formic acid is typically added to the mobile phase. sielc.com For applications requiring compatibility with mass spectrometry (MS), formic acid is the preferred choice. sielc.com The separation is based on the partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. The retention time of N1-Methyl-N3,N3-dipropyl-1,3-propanediamine will be influenced by the proportion of acetonitrile in the mobile phase, the pH, and the concentration of the acid modifier.

Table 1: Illustrative HPLC Method Parameters for the Analysis of Substituted Propanediamines

| Parameter | Condition | Rationale |

| Column | C18, 5 µm, 4.6 x 250 mm | Provides good retention and separation for nonpolar to moderately polar compounds. |

| Mobile Phase | Acetonitrile:Water (Gradient) with 0.1% Formic Acid | Acetonitrile acts as the organic modifier, while formic acid improves peak shape for the basic amine and provides protons for mass spectrometry detection. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations on a 4.6 mm ID column. |

| Detection | UV at 210 nm or Mass Spectrometry (MS) | The amine functional group may have some UV absorbance at low wavelengths. MS detection provides higher sensitivity and specificity. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |

Method optimization would involve adjusting the gradient profile of the mobile phase to achieve the desired resolution between the target compound and any impurities. The use of smaller particle size columns (e.g., 3 µm) can enable faster analyses, a technique often referred to as Ultra-High-Performance Liquid Chromatography (UPLC). sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, N1-Methyl-N3,N3-dipropyl-1,3-propanediamine, with its polar amine functional groups, is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary to convert the amine groups into less polar, more volatile functional groups.

A common approach for the derivatization of amines is acylation using perfluorinated anhydrides such as trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA). sigmaaldrich.comresearchgate.net These reagents react with the primary and secondary amine groups to form stable, volatile amides. sigmaaldrich.com The resulting fluorinated derivatives are also highly responsive to electron capture detection (ECD), which can provide enhanced sensitivity for trace analysis. sigmaaldrich.com

The derivatization reaction is typically carried out in an organic solvent, and a base such as triethylamine (B128534) may be added to catalyze the reaction and neutralize the acid byproduct. sigmaaldrich.com After derivatization, the sample can be directly injected into the GC-MS system. The separation occurs in the gas chromatograph based on the boiling point and polarity of the derivatives, and the mass spectrometer provides fragmentation patterns that are used for structural elucidation and confirmation of the analyte's identity.

Table 2: Common Derivatization Reagents for GC-MS Analysis of Amines

| Reagent | Abbreviation | Derivative Formed | Key Features |

| Trifluoroacetic anhydride | TFAA | Trifluoroacetamide | Highly reactive and produces volatile derivatives. sigmaaldrich.com |

| Pentafluoropropionic anhydride | PFPA | Pentafluoropropionamide | Forms volatile derivatives suitable for both FID and ECD. sigmaaldrich.com |

| Heptafluorobutyric anhydride | HFBA | Heptafluorobutyramide | Provides derivatives with the highest sensitivity for ECD. sigmaaldrich.com |

Preparative Chromatography for Compound Isolation

For the isolation of pure N1-Methyl-N3,N3-dipropyl-1,3-propanediamine for use as a reference standard or for further studies, preparative chromatography is the method of choice. The analytical HPLC method developed in section 6.3.1 can be scaled up for preparative purposes. sielc.com

Scaling up from analytical to preparative HPLC involves several key considerations. A larger column with a wider internal diameter and packed with a larger particle size stationary phase is used to accommodate higher sample loads. The flow rate is increased proportionally to the column diameter to maintain a similar linear velocity of the mobile phase. The sample is dissolved in a suitable solvent and injected onto the column in larger volumes. The fractions containing the purified compound are collected as they elute from the column, and the solvent is subsequently removed, typically by evaporation, to yield the isolated N1-Methyl-N3,N3-dipropyl-1,3-propanediamine. The purity of the collected fractions is then verified using the analytical HPLC method.

X-ray Crystallography for Solid-State Structure Determination

Single Crystal Growth Techniques

A prerequisite for X-ray crystallographic analysis is the availability of a high-quality single crystal. Since N1-Methyl-N3,N3-dipropyl-1,3-propanediamine is likely a liquid at room temperature, obtaining a single crystal can be challenging. One common strategy for crystallizing liquid compounds is to form a salt by reacting the basic amine with an acid. The resulting salt will have a higher melting point and a greater propensity to crystallize.

Several techniques can be employed for growing single crystals from a solution:

Slow Evaporation: A nearly saturated solution of the compound (or its salt) is prepared in a suitable solvent. The container is loosely covered to allow the solvent to evaporate slowly over several days or weeks, leading to the formation of crystals. mit.edu

Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility of the compound decreases, leading to crystallization. mit.edu

Vapor Diffusion: A solution of the compound is placed in a small, open container, which is then placed in a larger, sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution of the compound induces crystallization. ufl.edu

The choice of solvent is critical and often requires screening a variety of solvents and solvent mixtures to find the optimal conditions for crystal growth.

Applications of N1 Methyl N3,n3 Dipropyl 1,3 Propanediamine As a Research Tool in Chemical Biology

Development of Fluorescent Probes and Chemical Sensors

Design of N1-Methyl-N3,N3-dipropyl-1,3-propanediamine-Based Fluorescent Ligands

There is no available research in the public domain that describes the design, synthesis, or characterization of fluorescent ligands derived from N1-Methyl-N3,N3-dipropyl-1,3-propanediamine. The methodologies for attaching fluorophores to this specific diamine, the selection of appropriate dyes, and the chemical strategies for creating such probes have not been reported in peer-reviewed literature. Consequently, no data on the photophysical properties, such as excitation and emission spectra, quantum yields, or fluorescence lifetimes of such hypothetical ligands can be provided.

In Vitro Application in Receptor Studies and Cellular Imaging

As there are no documented fluorescent ligands based on N1-Methyl-N3,N3-dipropyl-1,3-propanediamine, there are subsequently no reports of their application in in vitro receptor binding assays or cellular imaging experiments. The scientific literature lacks any studies that have utilized such compounds to investigate receptor interactions, determine binding affinities, or visualize biological structures and processes within cells.

It is important to note that while research exists on other polyamines and their fluorescent derivatives in chemical biology, the specific compound of interest, N1-Methyl-N3,N3-dipropyl-1,3-propanediamine, has not been a subject of such published investigations. The absence of data prevents the creation of the requested detailed article and data tables.

Mechanistic Investigations of Compound Induced Cellular Responses and Toxicity

Pathways of Cellular Toxicity (In Vitro)

Extensive literature searches did not yield specific studies on the in vitro cellular toxicity pathways of N1-Methyl-N3,N3-dipropyl-1,3-propanediamine. However, general mechanisms of toxicity for structurally related aliphatic diamines can provide a framework for potential cellular responses.

Mechanisms of Membrane Disruption in Cell Lines

No direct research was found detailing the mechanisms of membrane disruption by N1-Methyl-N3,N3-dipropyl-1,3-propanediamine in specific cell lines. Generally, short-chain aliphatic diamines can interact with cellular membranes. Cationic amines can electrostatically bind to the negatively charged components of the cell membrane, such as phosphatidylserine, which can lead to a disorganization of the lipid bilayer. This interaction may alter membrane fluidity and permeability, potentially leading to leakage of intracellular components and eventual cell lysis. The specific nature and degree of membrane disruption would be dependent on the concentration of the compound, the cell type, and the specific lipid composition of the cell membrane.

Interference with Intracellular Metabolic Pathways

Specific data on how N1-Methyl-N3,N3-dipropyl-1,3-propanediamine interferes with intracellular metabolic pathways is not available in the current scientific literature. Polyamines and diamines are known to be involved in various cellular processes, and alterations in their intracellular concentrations can impact cell growth and proliferation. It is plausible that exogenous diamines could compete with natural polyamines for binding sites on enzymes or nucleic acids, thereby disrupting normal metabolic functions. However, without experimental data, the precise effects of N1-Methyl-N3,N3-dipropyl-1,3-propanediamine on cellular metabolism remain speculative.

Molecular Mechanisms of Irritation at the Cellular Level

While some safety data sheets for related diamines indicate potential for skin and eye irritation, the molecular mechanisms at the cellular level for N1-Methyl-N3,N3-dipropyl-1,3-propanediamine have not been elucidated. Irritation at the cellular level often involves the induction of inflammatory signaling pathways. This can be initiated by membrane disruption, which releases damage-associated molecular patterns (DAMPs), or by direct interaction of the compound with cellular proteins, leading to a stress response. Such responses can trigger the release of pro-inflammatory cytokines and chemokines from affected cells.

Oxidative Stress Induction and Response (In Vitro)

Production of Reactive Oxygen Species (ROS)

There is no specific information available regarding the production of reactive oxygen species (ROS) induced by N1-Methyl-N3,N3-dipropyl-1,3-propanediamine in vitro. The catabolism of some polyamines by amine oxidases can generate hydrogen peroxide, a major ROS. If N1-Methyl-N3,N3-dipropyl-1,3-propanediamine serves as a substrate for such enzymes, its metabolism could lead to an increase in intracellular ROS levels. This, in turn, can cause oxidative damage to lipids, proteins, and DNA.

Future Research Directions and Unexplored Avenues for N1 Methyl N3,n3 Dipropyl 1,3 Propanediamine Research

Advanced Synthetic Methodologies

Current synthetic routes to N1-Methyl-N3,N3-dipropyl-1,3-propanediamine are not extensively documented in peer-reviewed literature, suggesting that its preparation likely relies on conventional N-alkylation strategies. Future research should focus on developing more efficient, sustainable, and scalable synthetic methods.

Development of Green Chemistry Approaches for Production

The principles of green chemistry offer a framework for developing environmentally benign and economically viable synthetic processes. Future investigations into the synthesis of N1-Methyl-N3,N3-dipropyl-1,3-propanediamine could explore several green chemistry avenues:

Biocatalysis: The use of enzymes, such as transaminases or reductive aminases, could offer a highly selective and environmentally friendly route to N1-Methyl-N3,N3-dipropyl-1,3-propanediamine. nih.govsciety.org Biocatalytic methods often proceed under mild reaction conditions, reducing energy consumption and waste generation.

Flow Chemistry: Continuous flow synthesis can offer significant advantages over traditional batch processing, including improved safety, better reaction control, and higher yields. The development of a flow-based synthesis for N1-Methyl-N3,N3-dipropyl-1,3-propanediamine could enable more efficient and scalable production.

Use of Renewable Feedstocks: Exploring the synthesis of N1-Methyl-N3,N3-dipropyl-1,3-propanediamine from renewable starting materials, such as biomass-derived platform chemicals, would significantly improve its sustainability profile. biorxiv.org